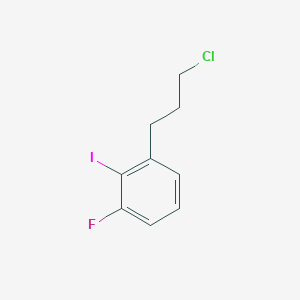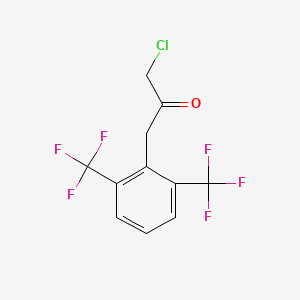
1-(2,6-Bis(trifluoromethyl)phenyl)-3-chloropropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Bis(trifluoromethyl)phenyl)-3-chloropropan-2-one is an organic compound characterized by the presence of trifluoromethyl groups and a chloropropanone moiety. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Bis(trifluoromethyl)phenyl)-3-chloropropan-2-one typically involves the reaction of 2,6-bis(trifluoromethyl)benzene with chloropropanone under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in an organic solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,6-Bis(trifluoromethyl)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of substituted derivatives with functional groups like amines or thiols.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Applications De Recherche Scientifique
1-(2,6-Bis(trifluoromethyl)phenyl)-3-chloropropan-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2,6-Bis(trifluoromethyl)phenyl)-3-chloropropan-2-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate biological membranes and interact with intracellular targets. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation .
Comparaison Avec Des Composés Similaires
- 1-(2,6-Bis(trifluoromethyl)phenyl)-2-chloropropan-1-one
- 1-(2,6-Bis(trifluoromethyl)phenyl)-3-bromopropan-2-one
- 1-(2,6-Bis(trifluoromethyl)phenyl)-3-iodopropan-2-one
Comparison: 1-(2,6-Bis(trifluoromethyl)phenyl)-3-chloropropan-2-one is unique due to its specific combination of trifluoromethyl groups and a chloropropanone moiety, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different reactivity patterns and biological effects due to the presence of chlorine versus other halogens .
Propriétés
Formule moléculaire |
C11H7ClF6O |
|---|---|
Poids moléculaire |
304.61 g/mol |
Nom IUPAC |
1-[2,6-bis(trifluoromethyl)phenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C11H7ClF6O/c12-5-6(19)4-7-8(10(13,14)15)2-1-3-9(7)11(16,17)18/h1-3H,4-5H2 |
Clé InChI |
SGWCKVKNTXVNPN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)C(F)(F)F)CC(=O)CCl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


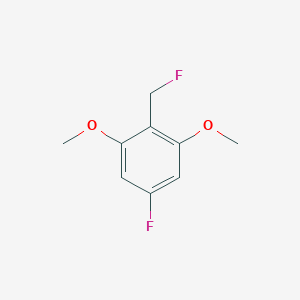
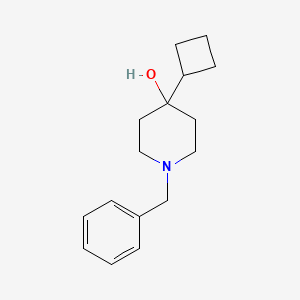
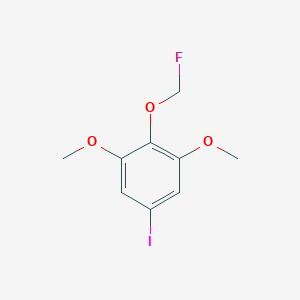
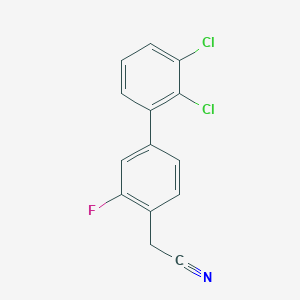
![5-(1-Chloroethyl)-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B14062345.png)
![(S)-tert-Butyl 2-(2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl)acetate](/img/structure/B14062350.png)
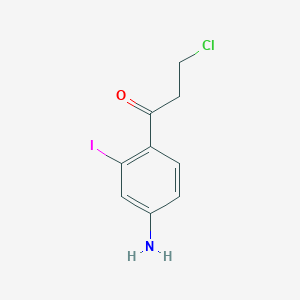
![8-(Trifluoromethoxy)-3,4-dihydrobenzo[b]thiepin-5(2H)-one](/img/structure/B14062362.png)
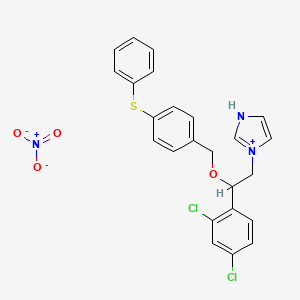
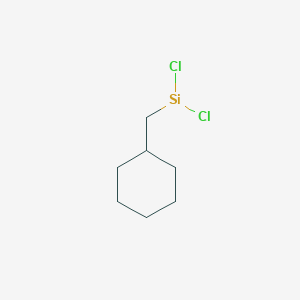
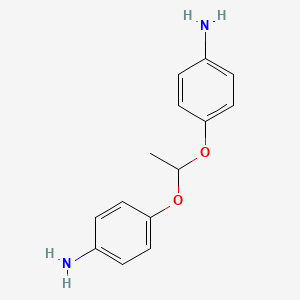
![[2-Chloro-6-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14062387.png)
![(4R,4aS,7R,7aR,12bS)-7-((2,5,8,11,14,17,20-heptaoxadocosan-22-yl)oxy)-3-allyl-1,2,3,4,5,6,7,7a-octahydro-4aH-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol oxalate](/img/structure/B14062390.png)
